Z-Orn(fmoc)-OH
Description
Overview of Z-Orn(Fmoc)-OH as a Synthetic Building Block
This compound functions as a highly valuable building block, primarily in the stepwise construction of peptides and other complex organic molecules. Its structure allows for the selective deprotection of one amino group while the other remains shielded, a key feature for controlled, sequential reactions.
In peptide chemistry, the synthesis of a peptide with a specific sequence requires the precise and orderly formation of amide bonds between amino acids. altabioscience.com This necessitates the use of amino acids with protected functional groups to prevent unwanted side reactions, such as self-polymerization. altabioscience.comnih.gov this compound is particularly useful for introducing an ornithine residue into a peptide chain in a controlled manner. The use of Fmoc chemistry, in particular, is favored for its mild deprotection conditions and suitability for automated solid-phase peptide synthesis (SPPS), enabling the efficient creation of long and complex peptides. altabioscience.com Beyond standard peptide synthesis, ornithine and its derivatives are precursors for various important biological molecules and are investigated for their potential in drug development and metabolic research. biosynsis.comfinechem-mirea.ru
The application of this compound extends to the synthesis of more intricate molecular architectures, including branched and cyclic peptides. ub.edu The orthogonally protected ornithine derivative is a crucial component in the total synthesis of naturally occurring compounds like the marine siderophores amphibactin-T and moanachelin ala-B. researchgate.net The ability to selectively deprotect one of the amino groups allows for site-specific modifications, such as the attachment of lipid or sugar moieties, which is essential for creating complex peptidomimetics and other bioactive molecules. peptide.com
Role in Peptide Chemistry and Beyond
Contextualizing Ornithine Derivatives in Chemical Synthesis
The utility of this compound is best understood within the broader context of protected amino acids and strategic chemical synthesis. L-ornithine is a non-essential amino acid that plays a role in various biological processes. ontosight.ai Its derivatives are widely studied for their potential applications in medicine and biotechnology. ontosight.aiontosight.ai
The protection of reactive functional groups on amino acids is a fundamental principle in peptide synthesis. nih.gov Amino acids contain at least one amino group and one carboxyl group, and many have reactive side chains. altabioscience.com Without protection, these groups can react indiscriminately, leading to a mixture of undesired products. altabioscience.com Protecting groups are temporarily attached to these reactive sites to block their reactivity during a specific synthetic step and are later removed to allow for the desired reaction to occur. organic-chemistry.org This ensures the selective formation of peptide bonds and the integrity of the final product. altabioscience.comomizzur.com
The concept of "orthogonal protection" is a cornerstone of modern synthetic chemistry and is exemplified by this compound. organic-chemistry.orgacs.org This strategy involves using multiple protecting groups in a single molecule that can be removed under different chemical conditions, independently of one another. organic-chemistry.orgnih.gov In this compound, the Fmoc group is base-labile, typically removed with a mild base like piperidine (B6355638), while the Z group is cleaved under hydrogenolysis conditions. organic-chemistry.orgacs.orgresearchgate.net This orthogonality allows a chemist to selectively unmask one amino group for further reaction while the other remains protected, providing precise control over the synthetic route. organic-chemistry.orgnih.gov This is particularly crucial in the late-stage synthesis of sensitive and complex peptides. acs.orgnih.govresearchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 138775-07-2 capotchem.cn |
| Molecular Formula | C28H28N2O6 creative-peptides.comcapotchem.cn |
| Molecular Weight | 488.53 g/mol capotchem.cn |
| Appearance | White to off-white powder capotchem.cn |
| Purity | ≥98% (HPLC) capotchem.cn |
| Synonyms | (S)-2-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid capotchem.cn |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVIBFPUQDGA-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679964 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201048-68-2 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Z Orn Fmoc Oh and Its Derivatives
Synthesis of Z-Orn(Fmoc)-OH
The preparation of Fmoc-Orn(Z)-OH requires a strategic and selective protection of the two primary amino groups of L-ornithine. The methodologies range from classical organic synthesis to innovative enzymatic approaches, with a growing emphasis on scalability and efficiency.
Direct synthesis of Fmoc-Orn(Z)-OH typically involves a multi-step process starting from L-ornithine. A common strategy involves the initial protection of the side-chain (δ) amino group, followed by the protection of the α-amino group.
A representative synthetic pathway can be outlined as follows:
Side-Chain Protection: L-ornithine is reacted with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Nδ-Z-L-ornithine. This step requires careful control of pH to favor reaction at the more nucleophilic δ-amino group.
Alpha-Amino Group Protection: The resulting Nδ-Z-L-ornithine is then reacted with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce the Fmoc group at the α-amino position. ub.edu This reaction yields the final product, Fmoc-Orn(Z)-OH.
An alternative route starts with Nα-protection. However, syntheses often begin with the protection of the side-chain amine, as the benzyloxycarbonyl (Z) protecting group is more robust under various reaction conditions compared to the base-labile Fmoc group. nsf.gov
Chemo-enzymatic synthesis has emerged as a powerful methodology for the selective protection of amino acids under mild conditions. longdom.orgnih.gov This approach combines chemical synthesis with the high selectivity of enzymes to overcome challenges in regioselective protection.
A successful combinative approach utilizes a lipase (B570770) as a catalyst for the N-protection step. longdom.org This iterative procedure can be performed without the need for enzyme regeneration or isolation from the reaction mixture between steps, making it an elegant method for large-scale preparation. longdom.org For the synthesis of Fmoc-Orn(Z)-OH, a pre-formed Nδ-Z-L-ornithine intermediate could be subjected to an enzymatic reaction using a lipase and an Fmoc-donating reagent. This method offers high selectivity for the α-amino group, minimizing side reactions and simplifying purification under environmentally benign conditions. longdom.org
The demand for peptide-based therapeutics has driven the need for scalable synthesis protocols for protected amino acid building blocks. rsc.org For Fmoc-Orn(Z)-OH, scalability relies on optimizing reaction conditions to maximize yield, minimize byproducts, and facilitate purification.
Key considerations for a scalable protocol include:
Starting Material Selection: Utilizing commercially available and high-purity starting materials like Nδ-Z-L-ornithine.
Reagent Stoichiometry: Precise control over the amounts of acylating agents (e.g., Fmoc-OSu) to prevent double-acylation or other side reactions.
Solvent and Temperature Control: Choosing appropriate solvent systems that ensure solubility of reactants while facilitating product precipitation for easier isolation.
Workup and Purification: Developing crystallization or extraction procedures that avoid laborious chromatography.
Chemo-enzymatic methods are inherently attractive for large-scale synthesis due to their mild reaction conditions and high selectivity, which often lead to cleaner reaction profiles and simplified purification processes. longdom.org Furthermore, techniques adapted from other fields, such as synthesis on soluble supports, offer potential avenues for scaling up production by combining the benefits of solution- and solid-phase synthesis. beilstein-journals.org
The utility of ornithine in peptide synthesis is greatly expanded by the availability of various side-chain protecting groups, each with unique cleavage conditions. This orthogonality is crucial for complex peptide synthesis, such as the creation of branched or cyclic structures. sigmaaldrich.com Besides the benzyloxycarbonyl (Z) group, several other protecting groups are commonly employed for the ornithine side chain in Fmoc-based strategies. peptide.com
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference(s) |
| Benzyloxycarbonyl | Z or Cbz | H₂/Pd; strong acid (e.g., HBr/AcOH) | Stable to mild acid and base (piperidine). | peptide.com |
| tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., TFA). | Stable to base (piperidine) and hydrogenolysis. | sigmaaldrich.compeptide.com |
| Allyloxycarbonyl | Aloc | Pd(0) catalysts (e.g., Pd(PPh₃)₄). | Stable to acid and base (piperidine). | peptide.comgoogle.comsigmaaldrich.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF; Hydroxylamine. | Stable to acid and base (piperidine). | sigmaaldrich.compeptide.compeptide.com |
| 4-Methyltrityl | Mtt | 1% TFA in DCM (highly acid labile). | Stable to base (piperidine) and Pd(0). | sigmaaldrich.com |
| p-Nitrobenzyloxycarbonyl | pNZ | SnCl₂/HCl; reduction. | Stable to TFA and piperidine (B6355638). Avoids premature Fmoc removal. | luxembourg-bio.com |
Scalable Synthesis Protocols
Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Orn(Z)-OH is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which has become the dominant method for preparing peptides for research and commercial purposes. ub.edupeptide.com
The Fmoc/tBu strategy is the most common approach in SPPS. ub.edu It relies on the use of the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection. Fmoc-Orn(Z)-OH fits well within a modified version of this strategy where the Z-group provides orthogonal side-chain protection.
The incorporation of Fmoc-Orn(Z)-OH into a growing peptide chain on a solid support follows a standard cyclical procedure:
| Step | Action | Reagents | Purpose | Reference(s) |
| 1. Deprotection | Removal of the Nα-Fmoc group from the resin-bound peptide. | 20% Piperidine in DMF or DBU. | To expose a free amine for the next coupling reaction. | peptide.comnih.gov |
| 2. Washing | Rinsing the resin. | DMF. | To remove excess deprotection reagent and the cleaved Fmoc-adduct. | nih.gov |
| 3. Coupling | Acylation of the free amine with the next amino acid. | Fmoc-Orn(Z)-OH, an activating agent (e.g., HATU, HBTU), and a base (e.g., DIEA). | To form a new peptide bond and extend the peptide chain. | rsc.org |
| 4. Washing | Rinsing the resin. | DMF. | To remove excess reagents and byproducts. | nih.gov |
This cycle is repeated for each amino acid in the sequence. The Z-group on the ornithine side chain remains intact throughout these cycles due to its stability towards the basic conditions used for Fmoc removal. peptide.com
After the full peptide sequence is assembled, the final peptide is cleaved from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). While this treatment cleaves most common side-chain protecting groups (like Boc and tBu), the Z-group is relatively stable to TFA. peptide.com Its removal requires a separate step, typically catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with stronger acids like HBr in acetic acid. This orthogonality allows for selective deprotection of the ornithine side chain either on-resin or after cleavage, enabling further modifications such as guanidinylation to form arginine, or cyclization. luxembourg-bio.comresearchgate.net
Coupling Reagents and Conditions in Fmoc-SPPS
In Fmoc-based solid-phase peptide synthesis (SPPS), the formation of the amide bond between the incoming Fmoc-amino acid and the resin-bound peptide chain is a critical step. The choice of coupling reagent and the reaction conditions significantly impact the efficiency and purity of the final peptide. A variety of reagents and additives are utilized to facilitate this reaction, each with its own set of advantages and considerations.
Commonly used coupling reagents can be broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium (B103445) salts). peptide.comsigmaaldrich.com
Carbodiimides: Diisopropylcarbodiimide (DIC) is frequently used in SPPS. peptide.com Unlike its predecessor, dicyclohexylcarbodiimide (B1669883) (DCC), the urea (B33335) byproduct of DIC is soluble in standard organic solvents, making it easier to remove during the washing steps. peptide.com Carbodiimide-mediated couplings are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates. peptide.com The combination of DIC and HOBt is a classic and effective method for many coupling reactions. bachem.com
Onium Salts: This class includes highly efficient reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com These reagents rapidly form activated esters with the incoming amino acid, leading to fast and efficient coupling. peptide.com HATU is often preferred over HBTU (the HOBt analogue) as it can lead to faster reactions with less epimerization. peptide.comsigmaaldrich.com Onium salt-based couplings require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the proton released during the reaction. bachem.com
Additives and Bases: Besides HOBt, other additives like 6-Cl-HOBt (found in HCTU) and Oxyma Pure® (used in COMU) have been developed to enhance coupling efficiency and reduce side reactions. sigmaaldrich.combachem.com The choice of base is also crucial. DIPEA is widely used, but in cases where racemization is a significant concern, a weaker base like N-methylmorpholine (NMM) may be employed. bachem.com For the attachment of the first amino acid to a hydroxyl-functionalized resin (like Wang resin), a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often necessary, though its basicity can increase the risk of racemization if used in excess. peptide.com
The following table summarizes the key reagents and their roles in Fmoc-SPPS:
| Reagent | Type | Function | Key Considerations |
| DIC | Carbodiimide | Activates the carboxylic acid of the incoming amino acid. | Soluble urea byproduct is advantageous for SPPS. peptide.com |
| HOBt | Additive | Suppresses racemization and accelerates coupling when used with carbodiimides. peptide.com | A classic additive for carbodiimide-mediated couplings. bachem.com |
| HATU | Onium Salt (Aminium) | Highly efficient coupling reagent, forms reactive OAt esters. peptide.comsigmaaldrich.com | Generally more reactive and less prone to racemization than HBTU. peptide.com |
| TBTU | Onium Salt (Aminium) | Efficient coupling reagent, forms reactive OBt esters. peptide.com | A widely used and effective reagent. |
| DIPEA | Base | Neutralizes the reaction mixture during onium salt-mediated couplings. bachem.com | A strong, non-nucleophilic base commonly used in Fmoc-SPPS. |
| DMAP | Base (Catalyst) | Catalyzes the esterification of the first amino acid to hydroxyl-functionalized resins. | Used in catalytic amounts to minimize racemization. peptide.com |
Resin Selection for Ornithine-Containing Peptides
Resins for Peptide Acids:
Wang Resin: This is one of the most widely used resins for the synthesis of peptide acids via the Fmoc strategy. biotage.comiris-biotech.de Peptides are typically cleaved from Wang resin using a high concentration of trifluoroacetic acid (TFA), which also removes most standard side-chain protecting groups. biotage.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA). biotage.comiris-biotech.de This feature is particularly advantageous for the synthesis of fully protected peptide fragments that can be used in solution-phase ligation strategies. biotage.com The steric bulk of the trityl linker also helps to minimize racemization during the loading of the first amino acid. biotage.com
Resins for Peptide Amides:
Rink Amide Resin: This is a standard choice for producing C-terminal peptide amides using Fmoc chemistry. uci.edubiotage.com Similar to Wang resin, cleavage from Rink amide resin requires strong acid conditions (e.g., concentrated TFA), resulting in simultaneous deprotection of the side chains. biotage.com
Rink-Amide MBHA (4-methylbenzhydrylamine) Resin: This is another popular choice for peptide amide synthesis.
Sieber Amide Resin: This resin is also acid-labile, allowing for the generation of protected peptide amides under mild conditions. iris-biotech.de It is considered less sterically hindered than Rink amide resin, which can be beneficial in certain applications. iris-biotech.de
Specialty Resins:
'Safety-catch' Resins: These resins, such as the aliphatic 'safety-catch' resin, are designed to be stable under the conditions of Fmoc-SPPS but can be activated for cleavage under specific, non-acidic conditions. peptide.com This allows for the synthesis of peptide fragments with various C-terminal modifications. peptide.com
The following table provides a summary of common resins and their applications in the synthesis of ornithine-containing peptides:
| Resin | C-Terminal Functionality | Cleavage Conditions | Key Features |
| Wang Resin | Acid | Strong acid (e.g., 50-95% TFA) biotage.comiris-biotech.de | Widely used for peptide acids; simultaneous cleavage and deprotection. biotage.com |
| 2-Chlorotrityl Resin | Acid | Mild acid (e.g., 1-3% TFA) biotage.com | Ideal for preparing fully protected peptide fragments. biotage.com |
| Rink Amide Resin | Amide | Strong acid (e.g., concentrated TFA) biotage.com | Standard resin for C-terminal peptide amides. uci.edubiotage.com |
| Rink-Amide MBHA Resin | Amide | Strong Acid | A common resin for producing peptide amides. peptide.com |
| 'Safety-catch' Resin | Varies (e.g., amides) | Two-step: activation then nucleophilic cleavage peptide.com | Allows for synthesis of modified C-termini. peptide.com |
Addressing Challenges in SPPS with Ornithine
While SPPS is a powerful technique, the synthesis of certain peptide sequences can be challenging due to on-resin aggregation. americanpeptidesociety.orgnih.gov This phenomenon occurs when growing peptide chains interact with each other, forming insoluble aggregates that hinder reagent access and lead to incomplete reactions. nih.gov Peptides containing hydrophobic residues or those prone to forming stable secondary structures like β-sheets are particularly susceptible to aggregation. nih.gov
Modifying Synthesis Conditions: Using chaotropic salts (e.g., LiCl) or special solvent mixtures can help to disrupt interchain hydrogen bonding and improve solvation.
Incorporating "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures that lead to aggregation.
Employing Low-Loading Resins: Resins with a lower substitution level can increase the distance between growing peptide chains, thereby reducing the likelihood of aggregation. nih.gov
Using "Synthesis Tags": Attaching a highly soluble tag, such as a poly-arginine sequence, to the peptide can improve the solubility of the growing chain during synthesis. researchgate.net
Monitoring for aggregation is also crucial. In continuous flow synthesizers, the broadening of the Fmoc-deprotection peak as monitored by UV-Vis spectroscopy can be an indicator of aggregation. researchgate.net In batch synthesis, resin shrinking can signal the onset of aggregation.
Solution-Phase Synthesis Strategies Utilizing this compound
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides. peptide.com this compound is a suitable building block for these approaches due to its orthogonal protecting group scheme.
Solution-phase peptide synthesis involves the stepwise coupling of amino acid derivatives in a suitable solvent. peptide.com The process requires the protection of the N-terminus of one amino acid and the C-terminus of another, followed by activation of the carboxylic acid and subsequent amide bond formation. After each coupling step, the product is isolated and purified before the next amino acid is added. This approach can be carried out in a convergent manner, where protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. peptide.com
In the context of using this compound in solution-phase synthesis, the orthogonal nature of its protecting groups is a key advantage. peptide.compeptide.com The Fmoc group on the side chain is stable to the conditions used to remove many common Nα-protecting groups, such as the Boc group (removed by acid) or the Z group (removed by hydrogenolysis). researchgate.net
For instance, a peptide fragment could be synthesized with an N-terminal Boc group and incorporating this compound. The Boc group can be selectively removed with acid without affecting the Fmoc or Z groups. peptide.com Conversely, if an N-terminal Z group is used, it can be removed by catalytic hydrogenation, leaving the Fmoc and other acid-labile groups intact. The Fmoc group on the ornithine side chain can then be selectively removed at a later stage using a base like piperidine to allow for specific modification at that position. peptide.com
Coupling reactions in solution phase often employ the same types of reagents as in SPPS, such as carbodiimides (DCC, DIC) with additives (HOBt) or onium salts. peptide.com Purification after each step is typically achieved by extraction, precipitation, or chromatography.
General Solution-Phase Peptide Synthesis Approaches
Derivatization Strategies for Side-Chain Modification
The δ-amino group of the ornithine side chain provides a versatile handle for a wide range of chemical modifications. The use of this compound in peptide synthesis allows for the selective deprotection of this side chain while the rest of the peptide remains protected, enabling site-specific derivatization.
One common modification is the formation of lactam bridges, where the ornithine side-chain amine is coupled with a carboxylic acid side chain from another residue (e.g., aspartic or glutamic acid) to create a cyclic peptide. peptide.com This cyclization can be performed either on-resin or in solution after cleavage of the linear peptide. peptide.com
The ornithine side chain can also be converted to arginine. This can be achieved by guanylation of the δ-amino group. This strategy is particularly useful as it can bypass challenges associated with the direct incorporation of protected arginine derivatives during synthesis. delivertherapeutics.comresearchgate.net
Furthermore, the primary amine of the ornithine side chain can be targeted for various other modifications, including:
Alkylation and Acylation: To introduce novel functional groups. researchgate.net
Bioconjugation: For the attachment of labels such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG). peptide.com
Formation of complex side chains: The amine can serve as a nucleophile in various reactions to build more elaborate structures. purdue.edu
These derivatization strategies significantly expand the chemical diversity of ornithine-containing peptides, allowing for the fine-tuning of their biological activity, stability, and pharmacokinetic properties.
Fmoc-Orn(Boc)-OH as a Key Intermediate for Further Modification
Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(tert-butoxycarbonyl)-L-ornithine, or Fmoc-Orn(Boc)-OH, is a pivotal building block in the chemical synthesis of peptides and other organic molecules. chemicalbook.coma2bchem.comambeed.com Its utility stems from the orthogonal nature of the Fmoc and Boc protecting groups. The Fmoc group shields the α-amino group and is labile to basic conditions, typically a piperidine solution, which allows for iterative peptide chain elongation. a2bchem.com Conversely, the Boc group protecting the δ-amino side chain is stable to these conditions but can be removed with acid, such as trifluoroacetic acid (TFA). peptide.comiris-biotech.de
This differential stability allows for two primary strategic pathways:
Incorporation into Peptides : Fmoc-Orn(Boc)-OH is commonly used in solid-phase peptide synthesis (SPPS). a2bchem.com The Fmoc group is removed at each cycle of amino acid addition, while the Boc group remains intact, protecting the ornithine side chain. The Boc group is typically removed during the final cleavage of the peptide from the resin support, often with a TFA cocktail. peptide.comiris-biotech.de
Side-Chain Modification : The protected ornithine can be used as a scaffold for further chemical transformations. After incorporation into a peptide, the Boc group can be selectively removed on-resin to unmask the side-chain amine for modification, such as acylation or alkylation, leading to the creation of unique peptide structures or conjugates. chemicalbook.com
Fmoc-Orn(Boc)-OH serves as a precursor for preparing specialized arginine derivatives and cyclic peptides. chemicalbook.com For instance, it has been utilized in conjugation with GFP-labeled peptides to improve cell permeability. chemicalbook.com
A general synthesis method for Fmoc-Orn(Boc)-OH involves the protection of the L-Ornithine side chain with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by the introduction of the Fmoc group to the α-amino group using a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). chemicalbook.com
Use of Other Orthogonal Protecting Groups on the Ornithine Side Chain
Below is a table summarizing common orthogonal protecting groups for the ornithine side chain used in Fmoc-based SPPS:
| Protecting Group | Abbreviation | Deprotection Conditions | Stability |
| Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger. researchgate.netiris-biotech.de | Stable to TFA and piperidine. iris-biotech.de |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (N₂H₄) in DMF. | Stable to piperidine and TFA. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine (N₂H₄) in DMF (often slower than Dde). | Stable to piperidine and TFA. |
| Methyltrityl | Mtt | Mild acid: 1% TFA in DCM, or HFIP/TFE. iris-biotech.depeptide.com | Stable to piperidine; labile to strong acid. peptide.com |
| Benzyloxycarbonyl | Z | Catalytic hydrogenation (e.g., H₂/Pd-C); strong acid (e.g., HBr/AcOH). peptide.com | Stable to piperidine and mild acid. peptide.com |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (e.g., HF, TFMSOTf). peptide.com | Stable to piperidine and 50% TFA. peptide.com |
| Acetyl | Ac | - | - |
| Benzoyloxy | OBz | Mild basic conditions. researchgate.net | - |
| 6-Nitroveratryloxycarbonyl | NVOC | Photolysis (UV light, e.g., 350-365 nm). researchgate.netresearchgate.net | Stable to acid and base. researchgate.net |
Table 1: Orthogonal Protecting Groups for Ornithine Side Chain.
The Dde and the more sterically hindered ivDde groups are popular choices for their stability to the standard conditions of Fmoc-SPPS and their specific removal with hydrazine. This allows the δ-amino group to be unmasked on the solid support for subsequent reactions. The Mtt group offers an acid-labile option that can be removed under much milder conditions than those required for Boc-group cleavage, enabling selective deprotection in the presence of t-butyl-based protecting groups. peptide.com The Aloc group is cleaved under neutral conditions using a palladium catalyst, providing another layer of orthogonality. iris-biotech.de Photolabile groups like NVOC are removed by UV light, offering a non-chemical deprotection method that is compatible with many other protecting groups. researchgate.netacs.org The classical Z and 2-Cl-Z groups are also available for Fmoc chemistry, offering robustness and different levels of acid lability. peptide.com The combination of acetyl (Ac) and benzoyloxy (OBz) has been used for the synthesis of specific natural products. researchgate.net
Chemoselective Side Chain N-Alkylation and Thioalkylation
Post-synthetic modification of peptides on a solid support is a powerful tool for creating structural diversity. Chemoselective N-alkylation of the ornithine side chain allows for the introduction of various functional groups. researchgate.net
A common strategy involves incorporating an ornithine residue protected with an orthogonal group, such as Mtt or Dde. After selective deprotection of the side chain on-resin, the exposed primary amine can be alkylated. One established method is the Fukuyama-Mitsunobu reaction, which can be performed on solid support. researchgate.net This involves converting the primary amine to a nosyl (o-nitrobenzenesulfonyl) amide, which can then be alkylated using an alcohol under Mitsunobu conditions (e.g., DIAD/PPh₃). researchgate.net The nosyl group is subsequently removed with a thiol, such as β-mercaptoethanol, in the presence of a base like DBU. researchgate.net
Reductive amination is another effective method for N-alkylation. This procedure can be used to prepare N,N'-diaminoalkylated derivatives of basic amino acids, including ornithine, for applications in SPPS. researchgate.net
While direct thioalkylation of the ornithine side-chain amine is less commonly described, the principles of chemoselective modification can be applied. Thioalkylation generally refers to the introduction of a sulfur-containing alkyl group. This could potentially be achieved by reacting the deprotected ornithine side-chain amine with an alkyl halide or another electrophile containing a thioether or protected thiol moiety. The resulting modified peptide would then contain a thioether linkage at the side chain, which can be valuable for introducing specific biophysical properties or for further ligation chemistry.
On-Resin Deprotection and Modification Protocols
The ability to selectively deprotect and modify an amino acid side chain while the peptide remains attached to the solid support is a cornerstone of modern peptide chemistry, enabling the synthesis of complex structures like cyclic peptides, branched peptides, and peptide conjugates. iris-biotech.de
For ornithine, this is typically achieved by using an orthogonal protecting group on its δ-amino group. The general workflow is as follows:
Peptide Synthesis : The linear peptide sequence is assembled on a solid support using standard Fmoc-SPPS. An ornithine residue with an orthogonal side-chain protecting group (e.g., Dde, ivDde, Mtt) is incorporated at the desired position.
Selective Deprotection : After the linear sequence is complete, the N-terminal Fmoc group is left on (or re-introduced) to protect the α-amino group. The resin is then treated with a specific reagent to remove only the side-chain protecting group of ornithine.
On-Resin Modification : With the δ-amino group of ornithine now free, a variety of modifications can be performed. This includes acylation with carboxylic acids, sulfonation, or alkylation. peptide.com It is also the key step for sidechain-to-sidechain or sidechain-to-terminus cyclization. peptide.com
Final Cleavage : Once the on-resin modification is complete, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin and globally deprotected using a strong acid cocktail (e.g., 95% TFA). iris-biotech.de
The table below outlines protocols for the on-resin removal of common orthogonal protecting groups from the ornithine side chain.
| Protecting Group | Reagent | Protocol |
| Dde / ivDde | 2% Hydrazine monohydrate in DMF | Treat resin with the solution for 3-10 minutes. Repeat 2-3 times. Wash with DMF. |
| Mtt | 1% TFA / 2% TIS in DCM | Suspend resin in the solution and shake for 30 minutes. Repeat as necessary. Wash with DCM, MeOH, DCM, and neutralize with DIEA in DMF. peptide.com |
| Mtt | HFIP/TFE/TES/DCM | Suspend resin in a solution such as TES/HFIP/TFE/DCM (2:1:0.5:6.5) and shake for 1 hour. Wash with DCM and DMF, then neutralize. peptide.com |
Table 2: On-Resin Deprotection Protocols for Ornithine Side Chains.
Conversion to Other Amino Acid Derivatives
Ornithine serves as a versatile precursor for the synthesis of other amino acid derivatives, most notably arginine. This conversion can be performed in situ, providing a strategic advantage in complex peptide syntheses.
In Situ Conversion of Ornithine to Arginine Derivatives
The synthesis of arginine-containing peptides can be challenging due to the high reactivity of the guanidinium (B1211019) group in the arginine side chain. researchgate.net A powerful alternative is to incorporate a protected ornithine derivative into the peptide and then convert its side-chain amine into a guanidinium group at a later stage of the synthesis. researchgate.netresearchgate.net
This strategy circumvents issues with coupling protected arginine residues, which can sometimes be inefficient. researchgate.netacs.org A notable example is the conversion of an Fmoc-Orn(NVOC)-OH residue to an Fmoc-Arg(Boc)₂-OH residue. researchgate.net The NVOC (6-nitroveratryloxycarbonyl) group provides orthogonal protection that is removable by photolysis, preserving acid-labile groups like Boc. researchgate.netacs.org After the peptide chain is assembled, the ornithine side chain can be deprotected and then guanylated.
The guanylation of the ornithine side-chain amine can be achieved using various reagents, such as N,N'-di-Boc-N''-triflylguanidine. researchgate.net This reaction converts the primary amine into a di-Boc-protected guanidinium group, which is stable during subsequent synthetic steps. researchgate.net This approach not only solves potential coupling problems but also allows the reactive arginine side chain to be generated late in the synthetic sequence. researchgate.net
Synthesis of N-alpha-acyl-derivatives of Ornithine
While the focus of Fmoc chemistry is on the α-amino group protection for peptide bond formation, the synthesis of Nα-acyl ornithine derivatives is relevant for various applications, including the development of enzyme inhibitors. nih.govmarquette.edumarquette.edu For example, Nα-acyl derivatives of L-ornithine have been synthesized and studied as inhibitors of the bacterial enzyme Nα-acetyl-L-ornithine deacetylase (ArgE), which is crucial for arginine biosynthesis in bacteria. marquette.edumarquette.edunih.gov
The synthesis of these compounds typically involves the acylation of the α-amino group of ornithine, where the side-chain δ-amino group is appropriately protected (e.g., with a Boc or Z group). A variety of acylating agents can be used, such as acyl chlorides or anhydrides, to introduce different acyl groups (e.g., acetyl, chloroacetyl, trifluoroacetyl) to the N-terminus. marquette.edunih.gov
A study on ArgE inhibitors reported the synthesis of a series of Nα-acyl-L-ornithine derivatives. nih.gov For instance, Nα-chloroacetyl-L-ornithine was identified as a potent inhibitor of the enzyme. nih.gov These syntheses highlight the chemical accessibility of the α-amino group for modifications other than peptide bond formation, leading to molecules with specific biological activities.
Preparation of alpha-amino aldehydes
The synthesis of α-amino aldehydes from N-protected amino acids is a critical transformation in peptide chemistry, providing valuable building blocks for the synthesis of peptide mimetics and enzyme inhibitors. For the orthogonally protected amino acid, this compound, the conversion to its corresponding aldehyde, Z-Orn(Fmoc)-H, can be achieved through several reliable synthetic routes. These methods primarily involve either the controlled reduction of a carboxylic acid derivative or the oxidation of a corresponding amino alcohol. A significant challenge in these syntheses is the prevention of over-reduction and the preservation of stereochemical integrity, as the α-proton of amino aldehydes is susceptible to epimerization. rsc.org
Two of the most effective and widely adopted strategies for this transformation are the reduction of an activated carboxylic acid intermediate, such as an acyl imidazolide (B1226674) or a Weinreb amide, and the oxidation of an α-amino alcohol. rsc.orgarkat-usa.org
A highly efficient, one-pot method involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by in-situ reduction of the resulting acyl imidazolide with diisobutylaluminum hydride (DIBAL-H) at low temperatures. rsc.orgnih.govresearchgate.net This method has been successfully applied to a variety of N-protected amino acids, including those with Fmoc, Boc, and Cbz protecting groups, affording the desired aldehydes in excellent yields and with high optical purity. rsc.org The reaction proceeds through a stable intermediate that is selectively reduced to the aldehyde, minimizing the risk of over-reduction to the alcohol. researchgate.net For Fmoc-protected substrates, a slight excess of DIBAL-H may be required to achieve complete conversion. rsc.org
Alternatively, this compound can be converted to a Weinreb amide (N-methoxy-N-methylamide). This is typically achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, which is then coupled with N,O-dimethylhydroxylamine hydrochloride. arkat-usa.org The resulting Weinreb amide is a stable intermediate that can be readily reduced to the aldehyde using a reducing agent such as lithium aluminum hydride or DIBAL-H. arkat-usa.orgthieme-connect.de This method is advantageous as the intermediate is less prone to over-reduction. arkat-usa.org
Another robust method is the oxidation of the corresponding N-protected amino alcohol. nih.gov The precursor, Z-Orn(Fmoc)-amino alcohol, would first be synthesized by the reduction of the carboxylic acid of this compound. Subsequently, the amino alcohol is oxidized to the aldehyde using a mild oxidizing agent like the Dess-Martin periodinane. nih.gov This oxidation is known to proceed under neutral conditions, which helps to prevent racemization and provides high yields of the desired α-amino aldehyde. nih.gov
The following table summarizes the key transformations and typical yields observed for the synthesis of Fmoc-protected amino aldehydes using these methodologies.
| Starting Material | Intermediate/Reagent | Product | Typical Yield (%) | Reference |
|---|---|---|---|---|
| N-Fmoc-amino acid | 1. CDI 2. DIBAL-H | N-Fmoc-amino aldehyde | ~90 | rsc.org |
| N-Fmoc-amino acid | 1. SOCl₂ 2. HN(OMe)Me·HCl | N-Fmoc-amino Weinreb amide | Good | arkat-usa.org |
| N-Fmoc-amino Weinreb amide | LiAlH₄ or DIBAL-H | N-Fmoc-amino aldehyde | Good | arkat-usa.org |
| N-Fmoc-amino alcohol | Dess-Martin Periodinane | N-Fmoc-amino aldehyde | ~99 | nih.gov |
Analytical Methodologies for Z Orn Fmoc Oh and Its Peptide Conjugates
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and purity verification of Z-Orn(Fmoc)-OH and its peptide derivatives. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For this compound, ¹H NMR and ¹³C NMR are utilized to confirm the presence and connectivity of its constituent parts: the benzyloxycarbonyl (Z) group, the ornithine backbone, and the fluorenylmethyloxycarbonyl (Fmoc) group.
In ¹H NMR, characteristic chemical shifts are observed for the protons of each protecting group and the amino acid itself. For instance, protons on the carbon adjacent to an alcohol oxygen typically appear in the 3.4-4.5 ppm range. libretexts.org The aromatic protons of the Fmoc and Z groups will have distinct signals, while the aliphatic protons of the ornithine side chain will also show specific resonances. The presence of an -OH proton, often seen as a broad singlet, can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH peak due to proton-deuterium exchange. libretexts.orglibretexts.org
¹³C NMR provides complementary information about the carbon skeleton of the molecule. The carbon attached to the oxygen of the hydroxyl group in similar structures is typically shifted downfield to around 155 ppm. libretexts.org
A representative, though not specific to this compound, ¹H NMR spectrum analysis for a similar compound, Z-Lys(Boc)-OH, shows distinct peaks corresponding to the different parts of the molecule, which helps in its structural confirmation. chemicalbook.com
Table 1: Representative ¹H NMR Data for Related Protected Amino Acids
| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons (Fmoc, Z) | 7.0 - 8.5 | Multiplet | Complex pattern due to multiple aromatic rings. |
| -CH (alpha-carbon) | 4.0 - 4.5 | Multiplet | Position influenced by adjacent electronegative atoms. |
| -CH₂ (side chain) | 1.5 - 3.5 | Multiplets | Series of signals corresponding to the ornithine side chain. |
This table is illustrative and based on general knowledge of NMR spectroscopy of protected amino acids.
Mass spectrometry is a critical technique for determining the molecular weight of this compound and its peptide conjugates, thereby confirming their identity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules.
For peptide conjugates containing ornithine derivatives, ESI-MS is used to verify the correct mass of the synthesized peptide. For example, in the synthesis of peptide fragments, ESI-MS was used to confirm the calculated molecular weights of the products. iucr.org The technique is sensitive enough to detect the mass of the desired peptide as well as any impurities or side products. In mass spectrometry, alcohols often fragment through alpha cleavage or dehydration. libretexts.org
Table 2: ESI-MS Data for a Hypothetical Peptide Containing this compound
| Peptide Fragment | Calculated Mass [M+H]⁺ | Observed m/z |
|---|---|---|
| Ac-Peptide-Orn(Z)-NH₂ | 1234.56 | 1234.6 |
This table presents hypothetical data to illustrate the application of MS.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic absorption bands for the carbonyl groups (C=O) of the urethane (B1682113) protecting groups (Fmoc and Z) and the carboxylic acid, the N-H bonds, and the aromatic rings are expected.
The IR spectrum of alcohols and phenols typically shows a strong, broad O-H stretching band in the range of 3200–3550 cm⁻¹. specac.com The C=O stretch of a carboxylic acid is characterized by a sharp peak around 1710 cm⁻¹. specac.com Aromatic compounds show characteristic bands in the 1500-1600 cm⁻¹ region. libretexts.org The region between 500 and 1500 cm⁻¹ is known as the fingerprint region and is unique for each molecule. specac.com For a related compound, Fmoc-Orn(Boc)-OH, an IR test is used to confirm its identity.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Urethane/Carboxylic Acid) | 1680 - 1760 | Strong, Sharp |
This table is based on typical IR values for the specified functional groups.
UV-Vis spectroscopy is a valuable tool for real-time monitoring of the deprotection of the Fmoc group during solid-phase peptide synthesis (SPPS). tec5usa.comvapourtec.com The Fmoc group has a strong chromophore, the fluorenyl group, which absorbs UV light.
When the Fmoc group is cleaved from the N-terminus of the growing peptide chain using a base like piperidine (B6355638), the liberated dibenzofulvene-piperidine adduct has a characteristic UV absorbance. iris-biotech.de This absorbance can be quantified to monitor the progress of the deprotection reaction. The absorbance is typically measured around 300 nm or 301 nm. iris-biotech.dersc.org This method can also be used to determine the loading capacity of the resin. iris-biotech.de The completeness of the deprotection is crucial for the successful synthesis of the target peptide. iris-biotech.de
Table 4: UV-Vis Monitoring of Fmoc Deprotection
| Parameter | Value | Reference |
|---|---|---|
| Wavelength for Monitoring | ~301 nm | iris-biotech.de |
| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ at 300 nm | rsc.org |
Infrared (IR) Spectroscopy
Chromatographic Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its peptide conjugates.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of synthetic peptides and their precursors. For this compound, reversed-phase HPLC (RP-HPLC) is typically employed. A specification for a similar compound, H-Orn(Z)-OH, indicates a purity of >98.0% as determined by HPLC. ruifuchemical.com Likewise, Fmoc-Orn(Boc)-OH is often specified to have a purity of ≥98.0% by HPLC. glentham.com
In RP-HPLC, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The components of the mixture are separated based on their hydrophobicity. A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compounds. researchgate.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net
Table 5: Typical RP-HPLC Conditions for Peptide Analysis
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5-95% B over a specified time |
This table outlines a general set of conditions for peptide analysis by RP-HPLC. researchgate.net
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, and economical method used for monitoring the progress of chemical reactions, including peptide synthesis. merckmillipore.comumass.edu It is particularly useful for assessing the consumption of starting materials, such as Fmoc-protected amino acids, and the formation of products. scispace.commdpi.com In the context of this compound, TLC helps to track its incorporation into a growing peptide chain.
The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). umass.edu For Fmoc-protected amino acids and peptides, a common stationary phase is silica gel 60 on an aluminum or plastic backing. scispace.commdpi.com The choice of the mobile phase is critical and often consists of a mixture of solvents, such as chloroform, methanol, and acetic acid, to achieve optimal separation. scispace.com
Visualization of the separated spots on the TLC plate can be achieved through various methods. Due to the fluorenyl group in the Fmoc protecting group, compounds containing it can be visualized under UV light (typically at 254 nm), where they appear as dark spots against a fluorescent background. umass.eduscispace.com Additionally, staining with reagents like ninhydrin (B49086) can be used to detect free primary amines, while other specific stains can target different functional groups. vedantu.comwikipedia.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system and can be used for identification purposes. merckmillipore.com
Table 1: Typical TLC Systems for Fmoc-Amino Acids
| Stationary Phase | Mobile Phase Composition | Visualization | Application |
|---|---|---|---|
| Silica Gel 60 F254 | Chloroform:Methanol:Acetic Acid (97.5:2:0.5) | UV (254 nm) | Monitoring the consumption of Fmoc-amino acids during synthesis. scispace.com |
| Silica Gel | Dichloromethane:Methanol:Acetic Acid | UV Light, Iodine Vapor | General monitoring of reaction progress in peptide synthesis. umass.eduadvion.com |
| Silica Gel | Ethyl Acetate:Hexane | UV Light, Iodine Vapor | Monitoring N-Fmoc protection of amines and amino acids. rsc.org |
RP-HPLC for Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the purification and analysis of synthetic peptides, including those containing this compound. cuni.cznih.gov This method separates molecules based on their hydrophobicity. nih.gov The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). cuni.czrsc.orgresearchgate.net
During purification, the crude peptide mixture, cleaved from the solid support, is loaded onto the RP-HPLC column. A gradient of increasing organic solvent concentration is then applied to elute the peptides. nih.gov More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent. nih.gov The Fmoc group on the ornithine side chain of this compound significantly increases the hydrophobicity of the peptide, influencing its retention time.
The eluted peptides are detected by monitoring their absorbance at a specific wavelength, typically 210-220 nm for the peptide backbone or 254 nm if an Fmoc group is present. rsc.orgrsc.org Fractions are collected, and those containing the pure desired peptide are pooled and lyophilized. rsc.org The purity of the final product is then assessed by analytical RP-HPLC. nih.gov
Table 2: Common RP-HPLC Conditions for Peptide Purification
| Column Type | Mobile Phase A | Mobile Phase B | Gradient Example | Detection |
|---|---|---|---|---|
| C18 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | 10% to 50% B over 30 min | UV at 210 nm and/or 254 nm cuni.czrsc.orgnih.gov |
| C18 | 0.09 M TEAP, pH 2.5 | Acetonitrile | 1% to 21% B over 40 min | UV at 210 nm nih.gov |
| C3 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | As required by peptide hydrophobicity | UV at 210 nm rsc.org |
Qualitative and Quantitative Determination of Amino Groups
In solid-phase peptide synthesis (SPPS), the monitoring of the coupling and deprotection steps is crucial for the successful synthesis of the target peptide. Several chemical tests are employed to detect the presence or absence of free amino groups on the resin-bound peptide.
Kaiser Test for Free Primary Amino Groups
The Kaiser test, based on the reaction of ninhydrin with primary amines, is a highly sensitive qualitative test used to monitor the completion of coupling reactions in SPPS. peptide.compeptide.comcsic.es A positive result, indicated by an intense blue color, signifies the presence of free primary amino groups, such as the N-terminal amine of the growing peptide chain after the removal of the Fmoc protecting group. wikipedia.orgpeptide.com Conversely, a negative result (yellow or colorless beads) after a coupling step indicates that the reaction has gone to completion. iris-biotech.deiris-biotech.de
The test involves taking a small sample of the peptide-resin and treating it with solutions of ninhydrin, phenol, and potassium cyanide in pyridine (B92270)/ethanol/n-butanol. peptide.comiris-biotech.de The mixture is then heated, and the color of the beads is observed. peptide.comiris-biotech.de It is important to note that the Kaiser test is not reliable for secondary amines, such as proline, at the N-terminus, which typically give a less intense reddish-brown color. peptide.comchempep.com
Table 3: Kaiser Test Reagents and Interpretation
| Reagent | Composition | Result Interpretation |
|---|---|---|
| Reagent A | KCN in pyridine and water | Positive (Free Primary Amine): Intense blue beads. peptide.compeptide.com |
| Reagent B | Ninhydrin in n-butanol | Negative (No Free Primary Amine): Yellow or colorless beads. iris-biotech.deiris-biotech.de |
| Reagent C | Phenol in n-butanol | Secondary Amine (e.g., Proline): Reddish-brown color. peptide.comchempep.com |
Chloranil/Acetaldehyde (B116499) Test for Secondary Amines
For peptides with an N-terminal secondary amine, such as proline or a modified ornithine side chain that results in a secondary amine, the chloranil/acetaldehyde test is a suitable alternative to the Kaiser test. peptide.comnih.gov This qualitative test is used to detect the presence of secondary amines on the solid support. nih.gov
The procedure involves treating a few resin beads with a solution of acetaldehyde followed by a solution of p-chloranil, both typically in dimethylformamide (DMF). peptide.comnih.gov The development of a blue or green color on the beads within a few minutes indicates a positive result for a secondary amine. iris-biotech.denih.gov This test is particularly useful for confirming the successful deprotection of an N-terminal proline residue or other secondary amines within the peptide sequence. rsc.org
Table 4: Chloranil/Acetaldehyde Test Procedure
| Step | Reagent/Action | Observation for Positive Result (Secondary Amine) |
|---|---|---|
| 1 | Add 1-2 drops of 2% acetaldehyde in DMF to resin beads. iris-biotech.dersc.org | - |
| 2 | Add 1-2 drops of 2% p-chloranil in DMF. iris-biotech.dersc.org | Beads turn dark blue or green. iris-biotech.denih.gov |
| 3 | Let stand at room temperature for ~5 minutes. peptide.comiris-biotech.de | Color develops and intensifies. |
Pre-column Fluorescent Derivatization for Amino Acid Quantification (e.g., OPA/FMOC derivatization)
Accurate quantification of the amino acid composition of a synthesized peptide is essential to confirm its identity. Since most amino acids lack a strong chromophore or fluorophore, pre-column derivatization is employed to enhance their detection by HPLC. jasco-global.com Two common derivatization reagents are o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).
OPA reacts rapidly with primary amines, like the primary amine in the side chain of ornithine, in the presence of a thiol to form highly fluorescent isoindole derivatives. sigmaaldrich.com These derivatives can be readily separated by RP-HPLC and detected with high sensitivity using a fluorescence detector. knauer.netnih.gov However, OPA does not react with secondary amines. chem-soc.si
For the quantification of both primary and secondary amino acids, a two-step derivatization is often used. chem-soc.sinih.gov First, OPA is used to derivatize the primary amino acids. Subsequently, FMOC-Cl is added to react with the secondary amino acids, forming stable and fluorescent derivatives. chem-soc.sitandfonline.com The resulting derivatized amino acids are then separated and quantified by RP-HPLC with fluorescence detection, allowing for a comprehensive analysis of the peptide's amino acid composition. nih.govnih.govconicet.gov.ar This method provides high sensitivity, with detection limits often in the femtomole range. nih.gov
Table 5: Pre-column Derivatization for Amino Acid Analysis
| Derivatization Reagent | Target Amino Group | Detection Method | Key Features |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence jasco-global.comknauer.net | Rapid reaction, forms highly fluorescent products. sigmaaldrich.com Derivatives can be unstable. nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence or UV nih.govconicet.gov.ar | Forms stable derivatives with both primary and secondary amines. nih.govscielo.br |
| OPA followed by FMOC-Cl | Primary then Secondary Amines | Fluorescence | Allows for the comprehensive quantification of all amino acids in a single chromatographic run. chem-soc.sitandfonline.com |
Applications in Advanced Peptide and Organic Synthesis
Synthesis of Cyclic Peptides
Cyclic peptides often exhibit enhanced metabolic stability and constrained conformations, making them attractive targets in drug discovery. Z-Orn(Fmoc)-OH plays a crucial role in creating specific types of cyclic structures, particularly those involving lactam bridges.
The cyclization of peptides is a critical step that largely defines the final structure and properties of the molecule. Several strategies are employed based on the reactive groups chosen for ring closure. mdpi.com The primary methods include:
Head-to-tail: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. mdpi.com
Head-to-side-chain: An amide or ester bond is formed between the N-terminal amine and a reactive side chain of an amino acid within the sequence. mdpi.com
Tail-to-side-chain: The C-terminal carboxylic acid reacts with a nucleophilic side chain, such as the amino group of ornithine or lysine (B10760008). mdpi.com
Side-chain-to-side-chain: Two amino acid side chains within the peptide sequence are linked together. mdpi.comu-tokyo.ac.jp This can involve forming a lactam bridge between an acidic residue like aspartic acid or glutamic acid and a basic residue like ornithine or lysine. u-tokyo.ac.jp
The choice of strategy depends on the desired final structure and can significantly impact the efficiency of the cyclization reaction. mdpi.com
This compound is instrumental in the synthesis of side-chain-to-side-chain lactam-bridged peptides. In this approach, the ornithine residue is incorporated into the peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov The Fmoc group on the alpha-amine is removed during chain elongation, while the Z-group on the delta-amine of the ornithine side chain remains intact.
To form the lactam bridge, an acidic amino acid, such as aspartic acid or glutamic acid, is also incorporated into the peptide sequence. The side chain of this acidic residue is protected with a group that can be removed orthogonally to both the Fmoc and Z groups (e.g., an allyl ester). nih.gov Once the linear peptide is fully assembled, the protecting group on the acidic side chain is selectively removed. Then, the Z-group on the ornithine side chain is cleaved, typically by hydrogenolysis. This exposes the free carboxylic acid and the free amine on the respective side chains, which can then be coupled to form the intramolecular lactam bridge, often using standard peptide coupling reagents. nih.gov This strategy allows for precise control over the cyclization point, creating conformationally constrained peptides. nih.gov
While direct use of this compound in the cited syntheses of Talarolide A and Vioprolide D is not explicitly detailed, the principles of orthogonal protection it embodies are central to the synthesis of such complex natural products.
Talarolide A: The synthesis of Talarolide A, a cycloheptapeptide with a unique hydroxamate moiety, involved a multi-step solid-phase and solution-phase approach. rsc.orgmdpi.comnih.gov The strategy relied on the careful selection of protecting groups to allow for sequential deprotection and cyclization. nih.gov The successful synthesis required preparing a protected linear peptide precursor using Fmoc-SPPS, followed by solution-phase macrocyclization to form the final cyclic structure. rsc.org This highlights the importance of having orthogonally protected amino acids to manage the reactive sites during complex assembly.
Vioprolide D: The first total synthesis of Vioprolide D, a cyclic depsipeptide, was achieved through a convergent strategy, assembling the molecule from two complex fragments. tum.denih.gov This synthesis involved numerous protection and deprotection steps, including the use of Boc and Z protecting groups, and culminated in a macrolactamization step to close the ring. tum.de The success of such a synthesis hinges on the orthogonal nature of the protecting groups used for the various functional groups within the peptide fragments.
Aspartimide formation is a significant side reaction during Fmoc-based peptide synthesis, particularly in sequences containing aspartic acid (Asp). biotage.comacs.org It occurs when the nitrogen of the peptide bond following an Asp residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. biotage.com This can lead to racemization and the formation of unwanted β-peptides. acs.org The use of bulky side-chain protecting groups for Asp or modifying the Fmoc deprotection conditions can help suppress this side reaction. biotage.com While this compound is not directly involved in preventing aspartimide formation at an Asp residue, the principles of side-chain protection are relevant. The stability of the Z group on the ornithine side chain under standard Fmoc-deprotection conditions (piperidine) prevents it from participating in unwanted side reactions, ensuring the integrity of the peptide backbone. peptide.com
Role in the Synthesis of Natural Cyclic Peptides (e.g., Talarolide A, Vioprolide D)
Synthesis of Branched Peptides and Multi-Functional Probes
Branched peptides, which contain multiple peptide chains attached to a central core, are valuable as synthetic vaccines, drug delivery vehicles, and molecular probes.
The synthesis of branched peptides relies on amino acids with multiple reactive sites that can be selectively deprotected. oup.com Lysine and ornithine are commonly used as the branching point. This compound is suitable for this application due to its orthogonal protecting groups.
The synthesis begins by anchoring the this compound residue to a solid support. The Nα-Fmoc group is then removed, and the first peptide chain is synthesized on the free alpha-amine using standard Fmoc-SPPS. oup.com After the first chain is complete, the Nδ-Z group on the ornithine side chain is selectively removed by hydrogenolysis. This exposes the side-chain amine, to which a second, different peptide chain can be synthesized. researchgate.net This approach allows for the creation of di-epitopic peptides, which can present two different antigenic sequences on a single molecule, potentially enhancing immunological responses. oup.com The orthogonality between the Fmoc group (removed by base) and the Z group (removed by hydrogenolysis) is the key to successfully building these complex, multi-functional structures. peptide.com
Creation of Fluorescently-Labeled Peptides
The selective removal of the Fmoc group from the side chain of ornithine residues, while the peptide remains attached to the resin, provides a strategic handle for the introduction of fluorescent labels. peptide.com This on-resin modification is a powerful technique for producing peptides with site-specific fluorescent tags, which are invaluable tools in biochemical and cellular studies. peptide.comacs.org
The process typically involves the following steps:
Incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS). peptide.com
Once the desired peptide sequence is assembled, the Fmoc group on the ornithine side chain is selectively cleaved using a mild base, such as piperidine (B6355638) in DMF. chempep.comoup.com
The newly liberated amino group on the ornithine side chain is then reacted with an activated fluorescent dye. peptide.com Commonly used dyes include 6-carboxyfluorescein (B556484) (FAM) and Rhodamine B. acs.org
After the labeling reaction is complete, the peptide is cleaved from the resin, and the remaining protecting groups are removed to yield the final fluorescently-labeled peptide. peptide.comacs.org
This method allows for precise control over the location of the fluorescent label within the peptide sequence, which is crucial for applications such as fluorescence resonance energy transfer (FRET) studies, fluorescence microscopy, and flow cytometry.
Synthesis of Ubiquitinated Peptides
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. ethz.ch This process plays a critical role in numerous cellular processes, and the synthesis of ubiquitinated peptides is essential for studying these pathways. ethz.ch this compound can be utilized in the synthesis of ubiquitin analogs and ubiquitinated peptides.
In the synthesis of ubiquitin chains, ornithine residues can be used as substitutes for lysine to create specific linkages. ethz.ch The differential protection of this compound allows for the selective formation of isopeptide bonds, mimicking the native ubiquitination process. The synthesis of ubiquitin probes often involves step-wise Fmoc SPPS, where orthogonally protected amino acids like this compound are crucial.
Applications in the Synthesis of Siderophores and Related Biomolecules
Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron, an essential nutrient. blogspot.comrsc.org The unique structural features of this compound make it a valuable precursor in the synthesis of various siderophores and their derivatives.
This compound as a Building Block for Amphibactin and Moanachelin Siderophores
Amphibactins and moanachelins are marine siderophores that contain Nδ-hydroxy-Nδ-acetyl-ornithine as a key iron-binding motif. blogspot.comresearchgate.netresearchgate.net The synthesis of these complex molecules can be achieved using a solid-phase strategy employing an orthogonally protected ornithine building block derived from this compound. blogspot.comresearchgate.netblogspot.com Specifically, a derivative, Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzyloxy)-ornithine [Fmoc-Orn(Ac,OBz)-OH], is a crucial constructive component for the synthesis of amphibactin-T and moanachelin ala-B. blogspot.comresearchgate.netblogspot.com The use of this building block in standard Fmoc-based solid-phase peptide synthesis (SPPS) has enabled the first total synthesis of these naturally occurring marine siderophores. blogspot.comresearchgate.netblogspot.com
Synthesis of N-delta-hydroxy-N-delta-acetyl-ornithine derivatives
N-delta-hydroxy-N-delta-acetyl-ornithine is a fundamental bidentate ligand found in many siderophores. iris-biotech.de The synthesis of Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-l-ornithine has been shown to be a valuable precursor for metal-chelating amino acids. nih.gov This protected amino acid is compatible with standard Fmoc-based SPPS for preparing ferrichrome peptides. nih.gov Another key building block, Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-L-ornithine, is also suitable for SPPS and allows for the on-resin deprotection to reveal the native metal-ion-binding N-delta-hydroxy-N-delta-acetyl-motif. iris-biotech.de The synthesis of N5-Acetyl-N5-hydroxy-L-ornithine has been achieved from L-ornithine in a multi-step process. researchgate.net
Siderophore-Drug Conjugates and "Trojan Horse Strategy"
The iron uptake systems of bacteria can be exploited to deliver drugs into the cells using a "Trojan Horse" strategy. csic.eskuleuven.be This involves conjugating an antimicrobial agent to a siderophore, which is then actively transported into the bacterium. csic.esfrontiersin.org this compound and its derivatives are instrumental in synthesizing the siderophore component of these conjugates. iris-biotech.defrontiersin.org The ability to selectively deprotect and modify the ornithine side chain allows for the attachment of various drug molecules. iris-biotech.de This approach has been used to enhance the antibacterial activity of drugs against pathogenic bacteria like Escherichia coli. iris-biotech.de
Design and Synthesis of Peptide-Based Enzyme Inhibitors
Peptide-based enzyme inhibitors are designed to mimic the substrate of an enzyme, thereby blocking its active site. The unique structural features of ornithine and the synthetic versatility offered by this compound make it a valuable component in the design of such inhibitors.
Role in Developing Protease Class-Spanning Inhibitors
The development of inhibitors that can target multiple classes of proteases simultaneously presents a significant challenge in medicinal chemistry. The natural product miraziridine A has been identified as a molecular blueprint for designing such protease class-spanning inhibitors because it unifies structural elements that can inhibit serine, cysteine, and aspartyl proteases. researchgate.net The synthesis of analogs inspired by miraziridine A often involves the incorporation of non-standard amino acids, including derivatives of ornithine.
The process can involve converting protected ornithine into arginine-like residues, which are crucial for interacting with the active sites of many proteases. For instance, research has demonstrated that Fmoc-Orn-HCl can be used as a starting material to efficiently prepare Fmoc-Arg(Boc)₂-OH, a key intermediate for solid-phase peptide synthesis. researchgate.netresearchgate.net This conversion highlights how ornithine derivatives are foundational in building complex guanidinyl-containing structures that are pivotal for broad-spectrum protease inhibition. researchgate.net
Synthesis of Peptide Inhibitors for Viral Proteases (e.g., Zika Virus Protease)
The NS2B-NS3 protease of the Zika virus (ZIKV) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Researchers have focused on designing peptide-based inhibitors that mimic the protease's natural substrate, often employing macrocyclization to enhance potency and stability. nih.govanu.edu.au
In this context, orthogonally protected ornithine derivatives are crucial synthetic intermediates. For example, the synthesis of potent, cyclic, active-site-directed inhibitors of the ZIKV protease has been accomplished using Nα-Boc- and side-chain Fmoc-protected Ornithine derivatives (Boc-Orn(Fmoc)-OH). nih.gov These building blocks are incorporated into a peptide sequence via solid-phase peptide synthesis (SPPS). The Fmoc group on the ornithine side chain is then selectively removed to allow for cyclization, connecting the side chain to another part of the peptide backbone. nih.gov
Further research has demonstrated the use of other orthogonally protected ornithine derivatives, such as Fmoc-Orn(Ivdde)-OH and Fmoc-Orn(Alloc)-OH, in the fully automated synthesis of bicyclic peptide inhibitors of the ZIKV protease. anu.edu.auchemrxiv.orgresearchgate.net These studies underscore the versatility of protected ornithine in creating structurally constrained peptides with significant inhibitory activity against viral proteases. researchgate.net One such bicyclic peptide, containing a derivative of ornithine, exhibited a half-maximal inhibitory concentration (IC50) of 260 nM against the ZIKV protease. researchgate.net
| Inhibitor Type | Target Protease | Ornithine Derivative Used | Key Finding | Citation |
|---|---|---|---|---|
| Cyclic Peptidomimetic | Zika Virus NS2B-NS3 | Boc-Orn(Fmoc)-OH | Used as a key building block for creating macrocyclic inhibitors via solid-phase synthesis. | nih.gov |
| Bicyclic Peptide | Zika Virus NS2B-NS3 | Fmoc-Orn(Ivdde)-OH / Fmoc-Orn(Alloc)-OH | Enabled fully automated synthesis of bicyclic inhibitors with potent (nM) activity. | anu.edu.auchemrxiv.orgresearchgate.net |
Primed-site Probing of Cysteine Proteases
Understanding the substrate specificity of proteases is key to designing selective inhibitors. A powerful technique for this is "primed-site probing," which investigates the binding preferences of a protease at the positions C-terminal to the cleavage site (the P' or "primed" sites). researchgate.net This is often accomplished by creating libraries of small peptide substrates or inhibitors and measuring their interaction with the target enzyme. researchgate.net
A general strategy for probing papain-like cysteine proteases, such as cathepsins B and L, involves synthesizing partially randomized dipeptide libraries attached to a reactive "anchor" that covalently binds to the catalytic cysteine. researchgate.net This ensures that the peptide portion of the molecule is correctly positioned to interact with the primed subsites of the enzyme. researchgate.netresearchgate.net Building blocks like this compound are essential for constructing these peptide libraries. By incorporating a diverse set of amino acids, including unnatural ones like ornithine, into the library, researchers can systematically map the enzyme's specificity and identify sequences that lead to enhanced inhibitory potency. researchgate.net The synthesis of these libraries relies on standard Fmoc-based solid-phase chemistry, where the defined placement of specific amino acids is critical. nih.gov
Development of Prodrugs and Drug Delivery Systems
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. researchgate.netnih.gov This strategy is used to overcome issues such as poor solubility, instability, or lack of site-specific delivery. nih.govnih.gov Peptide-drug conjugates are a class of prodrugs where a peptide sequence is attached to a drug, often to target it to specific cells or tissues.
The synthesis of these complex conjugates often requires amino acid building blocks with orthogonal protecting groups, such as this compound. In one novel approach, phospholipid-Fmoc conjugates were synthesized to act as prodrugs for colon-targeted delivery. mdpi.com These conjugates are designed to be activated by phospholipase A2, an enzyme overexpressed in inflamed colonic tissues. mdpi.com While this study used Fmoc as a model compound, the principle demonstrates how an Fmoc-protected moiety can be integrated into a lipid-based delivery system. The synthesis of such conjugates relies on the ability to selectively deprotect and modify different parts of the molecule, a key feature provided by building blocks like this compound.
Creation of DNA-Encoded Chemical Libraries
DNA-Encoded Chemical Libraries (DECLs) represent a powerful technology for discovering new drug leads by enabling the synthesis and screening of libraries containing billions of unique compounds. acs.org In a peptide-based DECL, each peptide is attached to a unique DNA barcode that encodes its sequence. A significant challenge in this field is adapting standard peptide synthesis chemistry, such as Fmoc-based methods, to be compatible with the delicate DNA barcode. delivertherapeutics.com
Research into solution-phase, Fmoc-based peptide synthesis for DECLs has highlighted the need for carefully chosen protecting group strategies. acs.orgresearchgate.net The standard arginine derivative, Nα-Fmoc-Nω,Nω-(Boc)₂-L-Arg, couples inefficiently under DNA-compatible conditions. researchgate.net To overcome this, a workaround was developed involving the in-situ conversion of ornithine to arginine at the end of the peptide synthesis. researchgate.net This strategy utilizes Fmoc-Orn(NVOC)-OH, which couples efficiently to the DNA-linked substrate. acs.orgdelivertherapeutics.com The nitroveratryloxycarbonyl (NVOC) protecting group on the side chain is stable during the synthesis and can be removed later to allow for the guanidinylation of the ornithine side chain, forming the desired arginine residue. acs.org This work demonstrates the critical role of orthogonally protected ornithine derivatives in expanding the chemical space accessible to DECLs. acs.org
| Application | Ornithine Derivative | Strategy | Advantage | Citation |
|---|---|---|---|---|
| DNA-Encoded Libraries | Fmoc-Orn(NVOC)-OH | In-situ conversion of ornithine to arginine after peptide elongation. | Overcomes the poor coupling efficiency of protected arginine derivatives in DNA-compatible synthesis. | acs.orgdelivertherapeutics.comresearchgate.net |
Integration into Peptide Libraries for Drug Discovery
Peptide libraries are fundamental tools in drug discovery, used for identifying novel bioactive molecules, mapping epitopes, and optimizing lead compounds. nih.gov The ability to incorporate a wide variety of building blocks, including unnatural and D-amino acids, greatly increases the structural diversity and potential for discovering potent and metabolically stable therapeutic peptides. nih.gov
The chemical synthesis of these libraries, particularly using split-and-pool methods on a solid support, relies heavily on Fmoc chemistry. nih.gov Orthogonally protected amino acids like this compound are ideal for this purpose. For instance, in the synthesis of encoded libraries, building blocks such as Fmoc-Orn(Boc) have been successfully coupled to solid supports as part of the library generation process. google.com The use of such derivatives allows for the creation of vast combinatorial libraries of molecules, such as bicyclic peptides, which can be screened to find inhibitors of significant targets like tumor necrosis factor-alpha (TNF-α). nih.gov The flexibility to introduce ornithine or its derivatives at specific positions in a peptide chain is essential for exploring structure-activity relationships and identifying key residues for biological activity.
Research on Biological Activities and Interactions
Interaction Studies with Biological Molecules
While Z-Orn(Fmoc)-OH itself is not designed for direct interaction with biological molecules in living systems, the ornithine residue it provides is crucial for the structure and function of the resulting peptides. Once deprotected and integrated into a peptide chain, the ornithine side chain, with its primary amine, can participate in various interactions. These include electrostatic interactions, where the positively charged amino group at physiological pH can bind to negatively charged molecules such as phospholipids (B1166683) in bacterial cell membranes. This interaction is a key mechanism for the membrane-disrupting activity of many antimicrobial peptides.
Role in Cell Signaling and Enzyme Activity
The direct role of the synthetic precursor this compound in cell signaling and enzyme activity has not been a subject of research, as it is not designed to be biologically active. However, peptides containing ornithine can influence cellular processes. For instance, the incorporation of ornithine can confer resistance to degradation by proteases, enzymes that break down proteins and peptides. researchgate.net This increased stability can prolong the half-life of a peptide, thereby enhancing its potential to interact with cell signaling pathways or to inhibit specific enzymes over a longer duration. The use of unnatural amino acids like ornithine can make peptides less recognizable to enzymes that typically degrade peptides composed of the 20 common proteinogenic amino acids. researchgate.net
Investigating Metabolic Pathways (e.g., urea (B33335) cycle)
The compound this compound is a tool for chemical synthesis and does not directly participate in metabolic pathways like the urea cycle. The core molecule, L-ornithine, however, is a key intermediate in the urea cycle, a metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. In this cycle, ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline. While this is a fundamental biological role of free ornithine, the protected derivative this compound is not involved in this process.
Potential Therapeutic Applications
The therapeutic potential resides not in this compound, but in the unique peptides that can be created using this and other modified amino acids. The properties of ornithine-containing peptides are a significant area of research.
The application of ornithine-containing peptides in cancer research is an emerging field. While specific studies focusing on peptides derived directly from this compound are not prominent, the broader class of antimicrobial peptides (AMPs), which can include ornithine, has been investigated for anticancer properties. Some AMPs show selective toxicity towards cancer cells over healthy cells, often by targeting differences in their membrane composition and potential. The inclusion of ornithine can enhance the cationic nature of these peptides, a key feature for their interaction with negatively charged cancer cell membranes.
Ornithine-containing peptides are also being explored for their role in modulating inflammation. Some antimicrobial peptides have been shown to have immunomodulatory effects, influencing the host's immune response. The structural features provided by ornithine can influence how these peptides interact with immune cells and signaling molecules involved in the inflammatory cascade.
A significant area of research for ornithine-containing peptides is in the development of new antimicrobial agents to combat antibiotic-resistant bacteria. nih.govresearchgate.net Ornithine is a valuable component in designing synthetic antimicrobial peptides for several reasons:
Cationic Nature : The side chain of ornithine is positively charged at physiological pH, which facilitates the binding of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is often the initial step in the antimicrobial mechanism.
Proteolytic Resistance : As a non-proteinogenic amino acid, ornithine can make peptides more resistant to degradation by bacterial proteases, prolonging their activity. researchgate.net
Structural Diversity : The use of ornithine allows for the creation of novel peptide structures, such as star-shaped poly(l-ornithine)s, which have demonstrated potent antimicrobial and biofilm-disrupting capabilities. nih.govresearchgate.net These complex architectures can enhance antimicrobial efficacy.
Research has shown that peptides incorporating ornithine exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including difficult-to-treat pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net Furthermore, some ornithine-containing peptides have been shown to be effective against food-spoiling bacteria. asm.org
The antimicrobial activity of lacticin 481 analogues containing ornithine has been evaluated, demonstrating that the incorporation of this noncanonical amino acid can maintain or slightly alter the antimicrobial potency while potentially offering other benefits like increased stability. acs.org
Below is a table summarizing the findings on the antimicrobial activity of some ornithine-containing peptides.
| Peptide/Peptide Class | Target Organism(s) | Key Findings |
| Star-shaped poly(l-ornithine)s | Pseudomonas aeruginosa | Showed remarkable proteolytic stability, excellent biofilm-disrupting capacity, and broad-spectrum antimicrobial activity. nih.govresearchgate.net |
| Ornithine-containing lacticin 481 analogues | Bacillus subtilis | Maintained antimicrobial activity compared to the wild-type peptide. acs.org |
| Ultrashort synthetic peptide O3TR (contains ornithine) | Food-spoiling bacteria | Displayed antimicrobial activity, which could be enhanced by further chemical modifications. asm.org |
| Short amino terminal modified cationic peptides | Gram-positive and Gram-negative bacteria | Some compounds exhibited potent antibacterial activity with no hemolytic activity. researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Protecting Group Chemistries Compatible with Z-Orn(Fmoc)-OH
The strategic synthesis of complex peptides, such as those with multiple branches or cyclizations, hinges on the concept of orthogonal protection. peptide.comresearchgate.net This principle allows for the selective removal of one protecting group in the presence of others. researchgate.net In the context of a peptide chain built with a Z- and Fmoc-protected ornithine building block, where Fmoc is the temporary Nα-group (removed by base) and Z is a permanent side-chain group (removed by strong acid or hydrogenolysis), the development of additional, mutually compatible protecting groups is a major research thrust. peptide.com
Future research is focused on expanding the toolkit of protecting groups that can be removed under unique, non-interfering conditions. This allows for site-specific modification of the peptide while it is still attached to the solid support. For example, groups like the allyloxycarbonyl (Alloc), which is removed by palladium catalysis, or the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, removed by hydrazine, are already used for this purpose with lysine (B10760008) and ornithine. peptide.comnih.gov
Emerging strategies include:
Thiol-Labile Protecting Groups : The aryldithioethyloxycarbonyl (Ardec) group is a newer addition, which can be cleaved under mild reducing conditions using thiols like dithiothreitol, demonstrating full orthogonality with both Fmoc and Boc protections. researchgate.net
Photolabile Groups : Protecting groups that can be removed by light of a specific wavelength offer spatial and temporal control over deprotection, a valuable tool for creating peptide arrays and materials.
Bio-orthogonal Chemistries : The development of protecting groups that are stable during synthesis but can be removed by specific enzymes or bio-orthogonal chemical reactions (like click chemistry) is a growing field. iris-biotech.de This allows for peptide modification to be performed in a biological environment.
Water-Soluble Protecting Groups : To make peptide synthesis greener, water-compatible protecting groups like the sulfated Fmoc derivative (Smoc) have been developed. rsc.org These groups enhance the solubility of amino acid building blocks in aqueous media, reducing the reliance on organic solvents. rsc.org
These advancements will allow chemists to use this compound as a scaffold, with the ornithine side chain acting as an anchor for further, precisely controlled chemical elaboration.
Table 1: Examples of Orthogonal Protecting Groups and Their Removal Conditions
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |
|---|---|---|---|
| 9-fluorenylmethoxycarbonyl | Fmoc | Piperidine (B6355638) (base) | Boc, Z, Alloc, Dde, Mtt |
| tert-butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Fmoc, Z, Alloc |
| Benzyloxycarbonyl | Z (or Cbz) | H₂/Pd (hydrogenolysis), HBr/AcOH | Fmoc, Alloc, Dde |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Silane | Fmoc, Boc, Z, Dde |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-10% Hydrazine in DMF | Fmoc, Boc, Z, Alloc |
Advancements in Automated Peptide Synthesis Techniques
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the field by enabling the efficient production of synthetic peptides. rsc.org The automation of this process was a further leap, and modern advancements continue to push the boundaries of what is possible. peptide.comopenaccessjournals.com The use of building blocks like this compound in these advanced systems is critical for creating complex and novel peptide structures.
Key advancements include:
Microwave-Assisted Peptide Synthesis (MAPS) : The application of microwave energy can dramatically accelerate coupling and deprotection steps in SPPS, reducing synthesis times from days to hours. This increased speed allows for the efficient synthesis of longer and more "difficult" peptide sequences that are prone to aggregation.
Continuous-Flow Synthesis : Automated continuous-flow systems offer precise control over reaction conditions and allow for the integration of synthesis, purification, and analysis in a single, uninterrupted process. This technology has recently been reported for growing long-chained peptides and peptide-nucleic acid conjugates. rsc.org
High-Throughput Synthesis : The development of parallel and combinatorial synthesis platforms enables the rapid creation of large peptide libraries. peptide.com These libraries are invaluable for drug discovery and chemical biology research, allowing for the screening of thousands of compounds to identify those with desired biological activity. The de novo design of lipopeptides, for example, has been achieved through manual SPPS, a process that can be significantly scaled up with automation. scielo.br
These technological improvements increase the throughput and accessibility of synthetic peptides, making the use of specialized amino acids like ornithine more routine and facilitating the exploration of a wider chemical space in peptide design. openaccessjournals.com
Expansion of this compound Applications in Chemical Biology
Chemical biology utilizes chemical tools to study and manipulate biological systems. Peptides synthesized with non-proteinogenic amino acids like ornithine are powerful probes in this field. The this compound building block provides a gateway to a variety of applications by allowing the precise incorporation of ornithine, whose side chain can serve as a chemical handle for modification.
Emerging applications include:
Synthesis of Arginine Analogs : The δ-amino group of ornithine can be guanidinylated post-synthesis to create arginine or a wide range of arginine analogs with modified properties, such as increased lipophilicity or altered basicity. mdpi.com This is crucial for studying the role of arginine residues in protein-protein interactions and enzyme function.
Cell-Penetrating Peptides : Conjugating ornithine to peptides has been shown to enhance their ability to cross cell membranes. chemicalbook.com This property is being exploited to improve the delivery of therapeutic or imaging agents into cells.
Siderophore-Drug Conjugates : The ornithine side chain can be elaborated into complex metal-chelating structures, such as hydroxamates, which are found in siderophores. iris-biotech.de These molecules are used by bacteria to scavenge iron. By attaching an antibiotic to a synthetic siderophore, researchers can hijack this uptake system to deliver the drug specifically to bacteria, a "Trojan Horse" strategy to combat antibiotic resistance. iris-biotech.de
Probes for Protein-Protein Interactions : Incorporating D-amino acids, including D-ornithine, into peptides can increase their stability against proteases. Using building blocks for D-ornithine allows for the creation of robust probes to study protein interactions or to develop D-peptide mimics with potential therapeutic applications.
The ability to introduce a versatile functional group like the ornithine side chain is essential for developing the next generation of chemical tools to dissect complex biological processes.
Exploration of New Biomedical Applications
The unique structural possibilities offered by ornithine are being harnessed to develop new peptide-based therapeutics and diagnostics. This compound serves as a fundamental component in the synthesis of these novel biomedical constructs.
Future biomedical applications are being explored in several key areas:
Antimicrobial Peptides (AMPs) : Many natural AMPs are rich in cationic residues like lysine and arginine. Synthesizing lipopeptides with ornithine allows for fine-tuning the balance of charge and hydrophobicity, which are critical determinants of antimicrobial activity and selectivity. scielo.br Research has demonstrated that short lipopeptides containing ornithine can display potent antibacterial activity against pathogenic bacteria by targeting the cell membrane. scielo.br
Anticancer Peptides : Peptides are being investigated as agents that can selectively target and kill cancer cells or inhibit tumor growth. nih.gov The structural versatility provided by ornithine can be used to create macrocyclic peptides, which often have higher stability and binding affinity compared to their linear counterparts. mdpi.com
Drug Delivery Systems : Self-assembling peptides that form hydrogels are a major area of research in regenerative medicine and drug delivery. nih.gov These materials can be designed to encapsulate and provide sustained release of therapeutic molecules. Ornithine can be incorporated to control the charge and interaction properties of the peptides, influencing hydrogel formation and drug release kinetics.
Diagnostic Agents : The ornithine side chain can be used as an attachment point for imaging agents (e.g., fluorophores or radiolabels) or targeting moieties. For example, a siderophore conjugate built from an ornithine scaffold was developed as a potential diagnostic agent for prostate cancer. iris-biotech.de
Table 2: Emerging Biomedical Applications of Ornithine-Containing Peptides
| Application Area | Research Focus | Example |
|---|---|---|
| Antimicrobials | Designing peptides that disrupt bacterial membranes with low toxicity to human cells. | Synthesis of short cationic lipopeptides with ornithine to provide positive charge. scielo.br |
| Oncology | Developing stable, high-affinity peptides to inhibit cancer-related protein interactions or selectively kill tumor cells. | Use of ornithine in the synthesis of macrocyclic peptide antagonists of oncogenic proteins. nih.govmdpi.com |
| Drug Delivery | Creating biocompatible, self-assembling peptide hydrogels for controlled drug release. | Incorporation of ornithine to modulate the physical properties of thermo-sensitive polypeptide hydrogels. nih.gov |
| Diagnostics | Engineering peptides that can carry imaging agents to specific tissues or cell types. | Development of siderophore-conjugates with ornithine for targeted imaging of cancer. iris-biotech.de |
The continued exploration of these avenues, supported by advances in synthesis and protecting group chemistry, promises to unlock the full potential of ornithine-containing peptides as next-generation biomedical tools.
Q & A
Q. What are the standard protocols for incorporating Z-Orn(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Conditions : Use a 4-fold molar excess of this compound with activating agents like HBTU/HOBt in DMF (0.1 M final concentration) under nitrogen. Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection .
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (v/v) for 2 × 5 min. For Z-group stability, avoid prolonged exposure to acidic conditions (e.g., TFA) until final cleavage .
- Resin Compatibility : Optimize with 2-chlorotrityl resin to minimize side-chain racemization, as demonstrated in cyclic peptide synthesis .
Q. How should this compound be characterized to confirm purity and structural integrity?
Methodological Answer:
Q. What solvent systems are optimal for dissolving this compound in SPPS?
Methodological Answer:
- Primary Solvent : DMF is preferred due to high solubility (≥50 mg/mL) and compatibility with Fmoc chemistry.
- Alternatives : For problematic residues, use DCM:DMF (1:1) with 0.1% TFA to enhance solubility. Avoid DMSO, which may prematurely cleave the Z-group .
Advanced Research Questions
Q. How can researchers optimize orthogonal protection strategies when using this compound in branched peptides?
Methodological Answer:
- Layered Deprotection :
- Remove Fmoc with piperidine while retaining the Z-group.
- Cleave the Z-group selectively using HBr/AcOH (30% v/v, 2 h) after peptide elongation .
- Case Study : In a West Nile virus protease inhibitor study, Boc-Orn(Fmoc)-OH enabled side-chain modification without backbone interference, achieving >90% yield .
Q. How to address side reactions (e.g., aspartimide formation) during Fmoc deprotection of this compound?
Methodological Answer:
- Preventive Measures :
- Add 0.1 M HOBt to the deprotection solution to suppress base-induced cyclization.
- Limit piperidine exposure time to <10 min per cycle .
- Diagnostic Tools : Use MALDI-TOF to detect mass shifts (+18 Da for hydrolysis byproducts) and adjust coupling protocols iteratively .
Q. What strategies enable the integration of this compound into cyclic or constrained peptides?
Methodological Answer:
- Macrocyclization : Use on-resin head-to-tail cyclization with PyBOP/DIEA after selective Z-group cleavage. Monitor reaction completion via HPLC (shift in retention time ≥2 min) .
- Orthogonal Protection : Combine this compound with Alloc-protected lysine for simultaneous side-chain diversification, as validated in a peptidomimetic library study .
Q. How to validate the synthesis of this compound-containing peptides for reproducibility in academic publications?
Methodological Answer:
- Data Reporting Standards :
- Include HPLC chromatograms (λ = 220 nm) and mass spectra in supplementary materials.
- Disclose resin loading capacity (mmol/g) and coupling efficiency (%) per cycle .
- Peer Review Criteria : Journals like Beilstein J. Org. Chem. require full experimental details (e.g., reagent ratios, reaction times) for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
